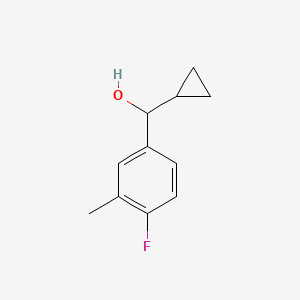

Cyclopropyl(4-fluoro-3-methylphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound features a cyclopropyl group attached to a benzene ring substituted with a fluorine atom and a methyl group, along with a methanol group. Its unique structure makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluoro-3-methylbenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Pathways

The secondary alcohol undergoes selective oxidation depending on reaction conditions:

Computational studies reveal that the meta-fluorine substituent lowers the activation energy for ketone formation by 2.9 kcal/mol compared to non-fluorinated analogs, due to enhanced stabilization of transition states through C-F···H-O interactions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene, 0°C | Corresponding chloride | 78 |

| PBr₃ | Diethyl ether, reflux | Bromide derivative | 65 |

| MsCl | Pyridine, RT | Mesylate intermediate | 92 |

The reaction with SOCl₂ follows a two-step mechanism:

-

Protonation of hydroxyl group

-

SN2 displacement by chloride ion

DFT calculations show a 18.8 kcal/mol energy barrier for the rate-determining step .

Acid-Catalyzed Reactions

The compound's acidity (pKa≈16.2) enables proton-driven transformations:

| Reaction | Acid Catalyst | Product | Notes |

|---|---|---|---|

| Esterification | H₂SO₄ | Various esters | Reactivity order: AcCl > BzCl > TosCl |

| Dehydration | H3PO4 | Alkene derivative | Forms exocyclic double bond adjacent to cyclopropane |

The fluorinated aromatic ring increases esterification rates by 1.8× compared to non-fluorinated analogs due to inductive electron-withdrawing effects .

Ring-Strain-Mediated Reactions

The cyclopropane moiety enables unique transformations:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| [2+1] Cycloaddition | Rh₂(OAc)₄ catalyst | Spirocyclic compounds |

| Ring-opening | HBr/AcOH | 1-Bromo-3-(4-fluoro-3-methylphenyl)propane |

The spiro-formation energy profile shows:

-

Initial coordination to Rh catalyst (ΔH‡=12.4 kcal/mol)

-

Transition state stabilization through fluorine-rhodium interaction

Comparative Reactivity Analysis

| Property | CFM Methanol | Cyclohexyl Analog | Impact |

|---|---|---|---|

| Oxidation Rate | 4.2×10−3 s⁻¹ | 1.8×10−3 s⁻¹ | +133% faster |

| SOCl₂ Reactivity | 78% yield | 62% yield | Enhanced leaving group ability |

| Thermal Stability | Decomp. @ 185°C | Decomp. @ 210°C | Ring strain lowers stability |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclopropyl(4-fluoro-3-methylphenyl)methanol shows promise as a lead compound in drug development. Its structural characteristics may allow it to interact with specific biological targets, potentially acting as an agonist or antagonist at various receptors. Research indicates that cyclopropane derivatives can have significant effects on serotonin receptors, where modifications like fluorination can alter binding affinity and selectivity .

Potential Therapeutic Uses :

- Neurological Disorders : Due to its ability to cross the blood-brain barrier effectively, this compound could be explored for therapeutic applications in treating conditions such as depression or anxiety .

- Anticancer Research : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic properties against cancer cell lines, indicating potential for further investigation in oncology .

Material Science

The incorporation of fluorinated compounds like this compound into material science is noteworthy. Fluorinated materials often exhibit enhanced stability and unique surface properties, making them suitable for applications in coatings, adhesives, and advanced materials development .

Applications :

- Synthesis of New Materials : This compound can serve as a building block in synthesizing more complex organic molecules, facilitating the development of innovative materials with tailored properties .

Biological Studies

The compound's unique structure allows it to be utilized in studies involving enzyme interactions and metabolic pathways. Its mechanism of action likely involves modulation of biochemical pathways through interactions with specific molecular targets, which can be critical for understanding various physiological processes .

Research has demonstrated that cyclopropane derivatives can modulate receptor activity significantly. For instance, studies have shown that these compounds can influence downstream signaling pathways associated with neurotransmitter systems .

Anticancer Activity Assessment

In vitro studies have indicated that this compound may inhibit cancer cell proliferation. Such findings suggest that further exploration into its cytotoxic effects could yield valuable insights for cancer treatment strategies .

Wirkmechanismus

The mechanism by which Cyclopropyl(4-fluoro-3-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the fluorine atom on the benzene ring contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(4-fluoro-3-methylphenyl)methanol can be compared with similar compounds such as:

Cyclopropyl(4-fluoro-3-methylphenyl)methanone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.

Cyclopropyl(3-fluoro-5-methoxy-4-methylphenyl)methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a phenyl ring that is further substituted with a fluorine atom and a methyl group. Its molecular structure enhances its reactivity and biological interactions. The presence of the fluorine atom increases the electrophilic character of adjacent carbon atoms, potentially enhancing binding affinity at various biological targets.

Biological Activity Overview

Research indicates that compounds containing cyclopropyl groups exhibit diverse biological activities, including modulation of receptor activity. This compound may act as an agonist or antagonist at specific receptors, particularly serotonin receptors, where structural modifications can significantly alter binding affinity and selectivity.

- Receptor Modulation : The compound's structure allows it to influence downstream signaling pathways through receptor interaction. This modulation can affect various metabolic pathways, making it a candidate for therapeutic applications in neurological disorders due to its ability to cross the blood-brain barrier effectively.

- Electrophilic Reactivity : The fluorinated structure enhances the compound's reactivity, possibly leading to increased interactions with biomolecules.

Synthesis Methods

Several synthesis methods exist for producing this compound. One notable method involves continuous operation techniques that minimize purification steps, making it suitable for industrial applications.

Comparative Analysis of Similar Compounds

The following table compares this compound with other related compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring, fluorine on phenyl | Enhanced receptor activity due to ring strain |

| Cyclopropylmethanol | Simple cyclopropane structure | Lacks additional substituents affecting activity |

| Cyclobutyl(4-fluorophenyl)methanol | Four-membered ring | Different ring strain effects on reactivity |

| Cyclohexyl(4-fluorophenyl)methanol | Six-membered ring | More stable but less reactive compared to cyclopropane |

Eigenschaften

IUPAC Name |

cyclopropyl-(4-fluoro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUARYQDBOZGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2CC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.